![molecular formula C18H20N2O5S B5319611 N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide, commonly known as BDAEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDAEA is a derivative of sulfonamide, a class of compounds that has been widely used in medicinal chemistry for their antibacterial, antifungal, and diuretic properties. BDAEA is a promising compound due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of BDAEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. BDAEA has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in the regulation of cell growth and survival. BDAEA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDAEA has been shown to exhibit significant biochemical and physiological effects in various experimental models. In vitro studies have shown that BDAEA can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase. In vivo studies have shown that BDAEA can inhibit tumor growth in mouse models of cancer and improve cognitive function in mouse models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDAEA has several advantages for use in lab experiments. It is a stable and highly pure compound that can be synthesized in high yields. BDAEA has also been shown to exhibit significant biological activity in various experimental models, making it a promising compound for further study. However, BDAEA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of BDAEA. One area of research is the optimization of the synthesis method to produce BDAEA in a more efficient and cost-effective manner. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by BDAEA, which could provide insight into its mechanism of action. Additionally, further studies are needed to evaluate the potential toxicity of BDAEA and its suitability for use in clinical trials.
Métodos De Síntesis
BDAEA can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with p-toluenesulfonyl chloride to form the intermediate compound, which is then reacted with N-(2-chloroethyl)acetamide to form the final product, BDAEA. The synthesis of BDAEA has been optimized to produce high yields and purity, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
BDAEA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BDAEA is in the field of medicinal chemistry, where it has been shown to exhibit significant antitumor activity against various cancer cell lines. BDAEA has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Propiedades
IUPAC Name |
N-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13(21)19-9-8-14-2-5-16(6-3-14)26(22,23)20-15-4-7-17-18(12-15)25-11-10-24-17/h2-7,12,20H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXGFTCYPYHVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)
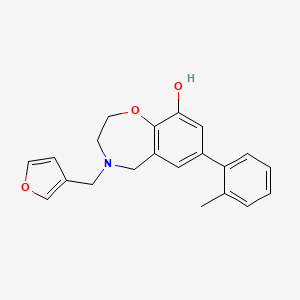
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)
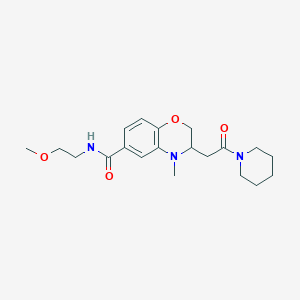
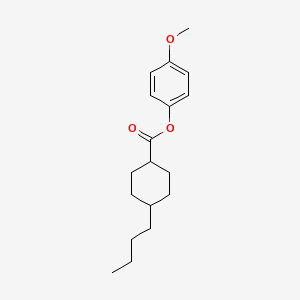
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
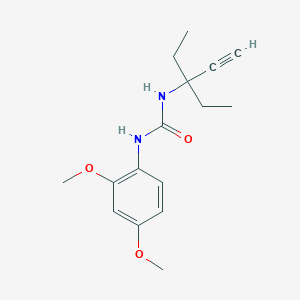
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
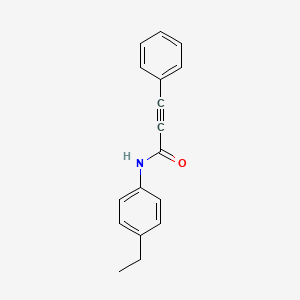
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)